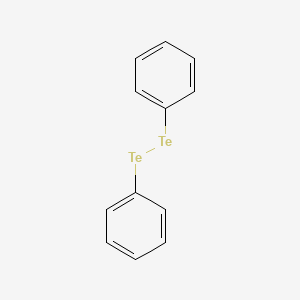

Diphenyl ditelluride

Übersicht

Beschreibung

Diphenyl ditelluride is an organotellurium compound with the chemical formula (C_{12}H_{10}Te_{2}). It appears as an orange-colored solid and is known for its strong nucleophilic properties. This compound is the oxidized derivative of benzenetellurol and is widely used in organic synthesis and as a catalyst for redox reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Diphenyl ditelluride is typically synthesized through the oxidation of tellurophenolate, which is generated via the Grignard reagent. The reaction involves the following steps :

Formation of Tellurophenolate: [ \text{PhMgBr} + \text{Te} \rightarrow \text{PhTeMgBr} ]

Oxidation to this compound: [ 2\text{PhTeMgBr} + 0.5\text{O}{2}\text{O} \rightarrow \text{Ph}{2} + 2\text{MgBr(OH)} ]

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: Diphenyl ditelluride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state tellurium compounds.

Reduction: It can be reduced back to benzenetellurol.

Substitution: It can participate in nucleophilic substitution reactions, displacing halides.

Addition: It adds electrophilically across multiple bonds and traps radicals.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and bromine.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Halides are commonly displaced in the presence of this compound.

Addition: Electrophilic addition reactions often involve alkenes and alkynes.

Major Products:

Oxidation: Higher oxidation state tellurium compounds.

Reduction: Benzenetellurol.

Substitution: Various substituted organic compounds.

Addition: Addition products with multiple bonds.

Wissenschaftliche Forschungsanwendungen

Biological Applications

Antioxidant and Anticancer Properties

Diphenyl ditelluride exhibits notable antioxidant properties, which are crucial for its potential therapeutic applications. Research indicates that DPDT possesses antigenotoxic, antimutagenic, and anticancer activities. These properties are attributed to its ability to modulate redox states within cells, influencing various signaling pathways involved in cell proliferation and apoptosis .

- Mechanisms of Action : The cytotoxic effects of DPDT are linked to the induction of reactive oxygen species (ROS), which can lead to cell cycle arrest and programmed cell death. The compound's effectiveness varies with its chemical form, dose, and the specific cellular context .

- Cytotoxicity Studies : Studies have demonstrated that DPDT shows strong cytotoxicity against vascular endothelial cells and fibroblasts while exhibiting less toxicity towards vascular smooth muscle cells and renal epithelial cells. This specificity may be leveraged for targeted cancer therapies .

Synthesis and Material Science

Synthesis of Functional Materials

Recent advancements have utilized this compound as a precursor in the synthesis of novel materials. For instance, DPDT has been employed to create silver-telluride nanofibers through a reaction with silver nitrate. This process not only demonstrates the versatility of DPDT in material synthesis but also opens avenues for developing fluorescent materials with potential applications in optoelectronics .

- Characterization Techniques : The synthesized materials have been characterized using various techniques such as UV-VIS-NIR spectroscopy, high-resolution transmission electron microscopy (HRTEM), and confocal fluorescence microscopy. These characterizations confirm the successful formation of unique nanostructures with promising optical properties .

Case Studies

Wirkmechanismus

The mechanism by which diphenyl ditelluride exerts its effects involves its strong nucleophilic properties. It can easily displace halides and add electrophilically across multiple bonds. Its ability to trap radicals makes it a valuable reagent in redox reactions. Additionally, its modulation of signaling pathways at the plasma membrane is crucial for its neurotoxic effects .

Vergleich Mit ähnlichen Verbindungen

- Diphenyl diselenide

- Diphenyl sulfide

- 1-dinaphthyl diselenide

- 2-dinaphthyl diselenide

- 1-dinaphthyl ditelluride

- 2-dinaphthyl ditelluride

Diphenyl ditelluride stands out due to its unique combination of nucleophilicity, radical trapping ability, and versatility in organic synthesis and redox reactions.

Biologische Aktivität

Diphenyl ditelluride (DPDT) is an organotellurium compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological effects of DPDT, including its antioxidant, antigenotoxic, antimutagenic, and anticancer properties, supported by case studies and detailed research findings.

Overview of Biological Activities

1. Antioxidant Properties

DPDT exhibits complex antioxidant and prooxidant activities that are influenced by experimental conditions. These properties are vital in understanding its potential therapeutic applications. The compound has shown the ability to modulate endogenous antioxidant systems, particularly through the synthesis of glutathione (GSH) and the formation of reactive oxygen species (ROS) .

2. Antigenotoxic and Antimutagenic Effects

Research indicates that DPDT can exert antigenotoxic and antimutagenic effects, which are crucial in cancer prevention strategies. It has been observed to decrease DNA damage in various cellular models, suggesting a protective role against genotoxic agents .

3. Anticancer Activity

DPDT's anticancer properties have been extensively studied, revealing mechanisms such as cell cycle arrest, induction of programmed cell death (apoptosis), and modulation of immune responses. The effectiveness of DPDT as an anticancer agent is dose-dependent and varies with the chemical form and redox state .

The biological effects of DPDT can be attributed to several mechanisms:

- Redox Modulation: DPDT can influence cellular redox states, leading to alterations in ROS levels, which play a pivotal role in signaling pathways associated with cell survival and apoptosis.

- Cell Cycle Regulation: The compound has been shown to induce cell cycle arrest at various phases, contributing to its antiproliferative effects .

- Apoptotic Pathways: DPDT may trigger both caspase-dependent and caspase-independent pathways for inducing apoptosis in cancer cells .

Histological Analysis

A study investigated the histopathological effects of DPDT on mouse liver tissue. Mice treated with 50 μmol/kg for seven days exhibited significant morphological changes, including:

- Cytoplasmic vacuolation

- Edema

- Hyperchromatic nuclei

These findings highlight the potential toxicological effects of DPDT at certain dosages, necessitating careful consideration in therapeutic contexts .

Cytotoxicity in Mammalian Cell Lines

In vitro studies have demonstrated that DPDT exerts cytotoxic effects on various mammalian cell lines. The compound's ability to induce oxidative stress was correlated with increased cell death rates, underscoring its potential as a chemotherapeutic agent .

Data Summary

| Biological Activity | Effect | Experimental Model |

|---|---|---|

| Antioxidant | Modulates GSH levels; reduces ROS | Various cell lines |

| Antigenotoxic | Decreases DNA damage | Mammalian cell lines |

| Antimutagenic | Protects against genotoxic agents | In vitro assays |

| Anticancer | Induces apoptosis; cell cycle arrest | Cancer cell lines |

| Toxicity | Histological changes in liver tissue | Mouse models |

Eigenschaften

IUPAC Name |

(phenylditellanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Te2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRLFOXMNTSYGMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Te][Te]C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Te2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1043916 | |

| Record name | Diphenylditellane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32294-60-3 | |

| Record name | Diphenyl ditelluride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32294-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylditelluride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032294603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyl ditelluride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenylditellane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl ditelluride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does diphenyl ditelluride interact with biological systems?

A1: this compound exerts its effects through a complex interplay of mechanisms, primarily attributed to its ability to modulate cellular redox status. [] This involves interactions with critical thiol groups in proteins, influencing their activity and downstream signaling pathways. [] Notably, DPDT has been shown to inhibit enzymes like δ-aminolevulinate dehydratase (δ-ALA-D) [, ], thioredoxin reductase, and glutathione peroxidase, potentially by oxidizing essential thiol groups within these enzymes. []

Q2: What are the downstream effects of this compound on cellular processes?

A2: DPDT can induce a range of cellular responses, including oxidative stress, DNA damage, cell cycle arrest, and apoptosis. [, ] These effects are concentration-dependent, with lower concentrations exhibiting antioxidant and protective effects, while higher concentrations tend to be pro-oxidant and cytotoxic. [, ]

Q3: How does this compound affect the nervous system?

A3: DPDT exhibits neurotoxic effects, potentially by interfering with the glutamatergic system and disrupting calcium homeostasis. [, ] Studies have shown that it can inhibit glutamate binding and modulate calcium influx in synaptosomes. [] Additionally, DPDT has been linked to cytoskeletal disruption in neural cells, particularly hyperphosphorylation of intermediate filament proteins like GFAP and neurofilaments. []

Q4: What is the molecular formula, weight, and spectroscopic data of this compound?

A4:

- Spectroscopic Data:

Q5: What are the applications of this compound in material science?

A6: this compound has emerged as a precursor for synthesizing nanomaterials, particularly telluride-based nanocrystals. [, ] Its ability to undergo controlled decomposition under specific conditions makes it suitable for preparing nanomaterials with desired properties.

Q6: Does this compound exhibit catalytic activity?

A7: Yes, this compound can act as a catalyst or mediator in various organic reactions. [] It can facilitate reactions such as the electroreductive ring-opening of epoxides, [] addition to acetylenes, [] and sulfonylative cascade reactions. []

Q7: What is the role of this compound in radical reactions?

A8: this compound can participate in radical reactions. [] Upon irradiation with visible light, it can add to acetylenes, leading to the formation of bis(phenyltelluro)alkenes. [] This property highlights its potential as a photoinitiator for radical polymerization reactions.

Q8: Have computational methods been employed to study this compound?

A9: Yes, computational chemistry has been used to understand the structural features and electronic properties of this compound. For example, density functional theory (DFT) calculations have been performed to investigate the relationship between its conformation and 125Te NMR chemical shifts. []

Q9: How do structural modifications of this compound affect its biological activity?

A10: Substitutions on the phenyl rings of this compound significantly influence its cytotoxicity. [] For instance, replacing tellurium with selenium or sulfur reduces cytotoxicity. [] Additionally, the position of substituents on the phenyl rings (ortho, meta, para) also influences its activity and potency. [, ]

Q10: What are the known toxic effects of this compound?

A11: this compound exhibits toxicity towards various biological systems. [] It has been shown to induce DNA damage, [] affect embryo development in chicken models, [] and cause histological changes in the liver, kidney, and lungs of mice. [] These toxic effects are often attributed to its ability to induce oxidative stress and disrupt cellular redox balance. [, ]

Q11: Is this compound mutagenic?

A13: Yes, this compound has demonstrated mutagenic properties. [] It can induce frameshift mutations in bacteria (Salmonella typhimurium) and yeast (Saccharomyces cerevisiae). []

Q12: How is this compound quantified?

A12: Various analytical techniques are employed to quantify and characterize this compound. Common methods include:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.